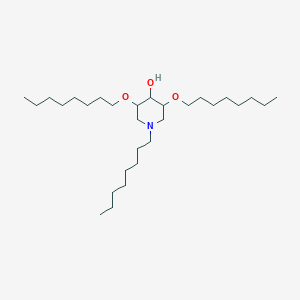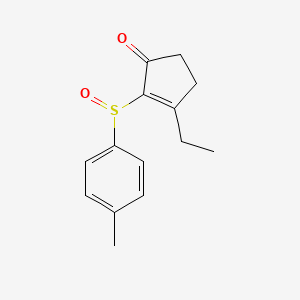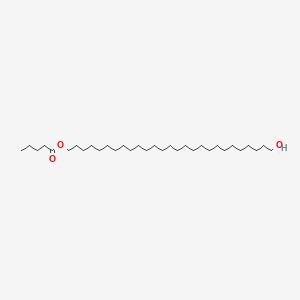
27-Hydroxyheptacosyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Hydroxyheptacosyl pentanoate is an organic compound with the molecular formula C32H64O3. It consists of 32 carbon atoms, 64 hydrogen atoms, and 3 oxygen atoms . This compound is a type of ester, which is characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 27-hydroxyheptacosyl pentanoate typically involves the esterification of heptacosanol with pentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also being explored to make the production process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Heptacosanoic acid or heptacosanone.
Reduction: Heptacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
27-Hydroxyheptacosyl pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It is used in studies related to lipid metabolism and the role of esters in biological systems.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Wirkmechanismus
The mechanism of action of 27-hydroxyheptacosyl pentanoate involves its interaction with cellular membranes. The ester group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane. Additionally, its hydroxyl group can participate in hydrogen bonding, further stabilizing its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Heptacosanol: A long-chain alcohol with similar lipid properties.
Pentanoic Acid: A short-chain fatty acid that forms esters with various alcohols.
Methyl Pentanoate: An ester with a shorter carbon chain compared to 27-hydroxyheptacosyl pentanoate.
Uniqueness: this compound is unique due to its long carbon chain and the presence of both hydroxyl and ester functional groups. This combination imparts distinct physicochemical properties, such as higher melting and boiling points, and makes it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
646535-54-8 |
|---|---|
Molekularformel |
C32H64O3 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
27-hydroxyheptacosyl pentanoate |
InChI |
InChI=1S/C32H64O3/c1-2-3-29-32(34)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-30-33/h33H,2-31H2,1H3 |
InChI-Schlüssel |
DJNJQEFRMAXYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
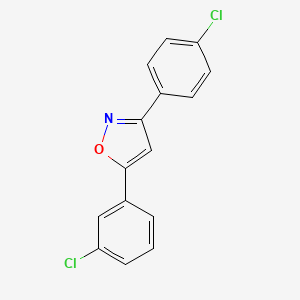
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
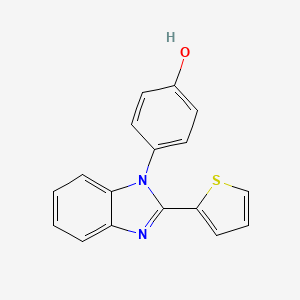
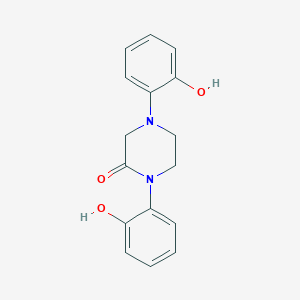
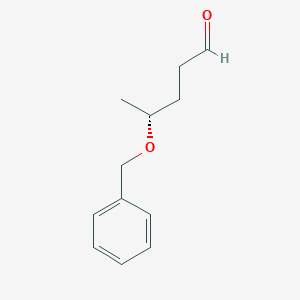
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
